3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Beschreibung
The compound 3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to the triazolopyrimidinone family, a class of heterocyclic molecules characterized by fused triazole and pyrimidine rings. These derivatives are of significant interest in medicinal chemistry due to their structural versatility and biological activity, particularly in antiviral and anticancer research . The core structure allows for diverse substitutions at positions 3 and 6, enabling fine-tuning of physicochemical and pharmacological properties. The trifluoromethyl benzyl substituent in this compound suggests enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .
Eigenschaften
IUPAC Name |
3-phenyl-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)13-6-4-5-12(9-13)10-25-11-22-16-15(17(25)27)23-24-26(16)14-7-2-1-3-8-14/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTYLTWRSXFYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms through which it exerts its effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole and pyrimidine precursors under controlled conditions. The introduction of the trifluoromethyl group is crucial for enhancing the compound's biological properties. Recent studies have shown that incorporating trifluoromethyl groups can significantly affect the lipophilicity and metabolic stability of compounds, leading to improved pharmacokinetic profiles.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a study demonstrated that compounds similar to 3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involves the induction of apoptosis through mitochondrial pathways:
- Mechanism : The compound up-regulates pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2. This imbalance leads to cytochrome c release from mitochondria, activating caspases and ultimately resulting in cell death .
Antimicrobial Activity
In addition to anticancer properties, triazolo-pyrimidine derivatives have shown promising antimicrobial activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains by disrupting essential cellular processes:
- Inhibition Mechanisms : The compounds may inhibit bacterial enzymes or interfere with nucleic acid synthesis, leading to bacterial cell death .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be attributed to its structural features:
- Triazole Ring : Essential for biological activity due to its ability to form hydrogen bonds with target biomolecules.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Phenyl Substituent : Influences binding affinity and selectivity towards biological targets.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
Key Differences and Advantages
- Trifluoromethyl vs. Halogenated Groups : The 3-CF₃-benzyl group in the target compound offers superior metabolic resistance compared to chlorinated or fluorinated analogs (e.g., ), while maintaining moderate lipophilicity .
- Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., ) enable hydrogen bonding but are prone to oxidative metabolism, limiting their in vivo half-life.
Q & A
Q. What are the key synthetic pathways for preparing 3-phenyl-6-(3-(trifluoromethyl)benzyl)triazolopyrimidinone?
Methodology:
- The synthesis typically involves coupling a triazolopyrimidine core with substituted benzyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, similar compounds (e.g., ) use potassium carbonate in dimethylformamide (DMF) to facilitate thioether bond formation between heterocyclic cores and benzyl halides.
- Intermediate purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization (e.g., 85% yield achieved for triazolopyrimidine derivatives in ).
- Critical reagents: 3-(Trifluoromethyl)benzyl chloride, triazolopyrimidine precursors, and aprotic solvents like DMF .
Q. How is the molecular structure of this compound confirmed?
Methodology:
Q. What initial biological screening assays are recommended?
Methodology:
- Enzyme inhibition assays : Use fluorogenic substrates to test activity against kinases or proteases (e.g., triazolopyrimidines in showed inhibition via competitive binding).
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., IC₅₀ values derived for analogs in ).
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Methodology:
- Reaction condition screening : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling). achieved 85% yields by optimizing Suzuki-Miyaura conditions.
- Flow chemistry : Continuous flow systems reduce side reactions and improve reproducibility for sensitive intermediates .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., molar ratios, reaction time) affecting yield .
Q. How to resolve contradictions in reported bioactivity data across similar triazolopyrimidines?
Methodology:
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-trifluoromethyl vs. 4-fluorophenyl in vs. 16).
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., trifluoromethyl groups enhance metabolic stability but reduce solubility) .
Q. What computational strategies predict binding modes with biological targets?
Methodology:
- Molecular docking (AutoDock/Vina) : Simulate ligand-receptor interactions using crystal structures (e.g., PDB: 5P1 in ). Adjust protonation states with tools like PROPKA.
- MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability and conformational changes .
- Free-energy calculations (MM/PBSA) : Estimate ΔG binding to prioritize analogs for synthesis .
Q. How to design experiments evaluating environmental fate and ecotoxicity?
Methodology:
- OECD guidelines : Conduct biodegradation (Test 301) and hydrolysis (pH 4–9) studies to assess persistence.
- QSAR models : Predict logP and bioaccumulation potential (e.g., EPI Suite) based on trifluoromethyl hydrophobicity .
- Algal/ Daphnia magna toxicity assays : Measure EC₅₀ values to comply with REACH regulations .
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